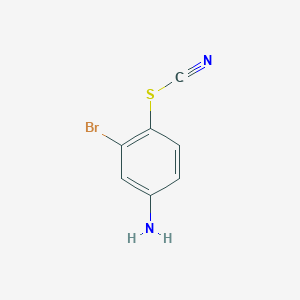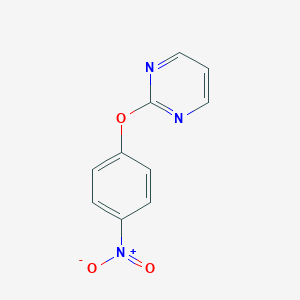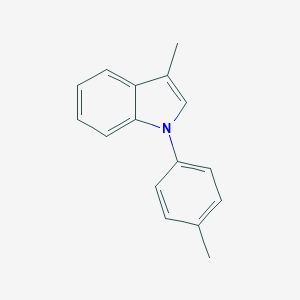
1H-Indole, 3-methyl-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-methyl-1-(4-methylphenyl)-, also known as 4-Me-MPHI, is a chemical compound that belongs to the class of indole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-methyl-1-(4-methylphenyl)- is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been proposed that this compound may interact with certain receptors in the brain, which could result in its potential use as a treatment for neurological disorders.
Effets Biochimiques Et Physiologiques
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been found to exhibit various biochemical and physiological effects. For example, it has been found to possess antioxidant properties, which could help to protect against oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which could help to reduce inflammation in the body. Furthermore, this compound has been found to possess analgesic properties, which could help to reduce pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Indole, 3-methyl-1-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for use in various studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, there is a lack of information on the potential side effects of this compound, which could limit its use in certain studies.
Orientations Futures
There are several future directions for research on 1H-Indole, 3-methyl-1-(4-methylphenyl)-. One area of research could focus on the development of new synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, future research could focus on the identification of the specific mechanisms of action of this compound, which could help to elucidate its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 1H-Indole, 3-methyl-1-(4-methylphenyl)- can be achieved through various methods. One of the most common methods is the Fischer indole synthesis. This method involves the reaction of a primary amine, an aldehyde, and an acid catalyst. Another method involves the reaction of 4-methylacetophenone with nitroethane, followed by reduction with sodium borohydride. This method results in the formation of 1H-Indole, 3-methyl-1-(4-methylphenyl)-.
Applications De Recherche Scientifique
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory and anti-cancer activities. Additionally, it has been found to possess antifungal and antibacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
167558-64-7 |
|---|---|
Nom du produit |
1H-Indole, 3-methyl-1-(4-methylphenyl)- |
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
Clé InChI |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Synonymes |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



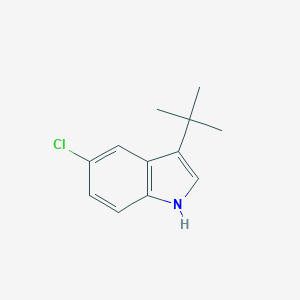
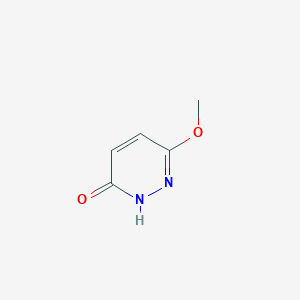
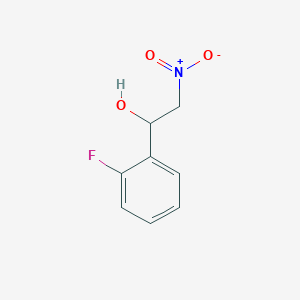
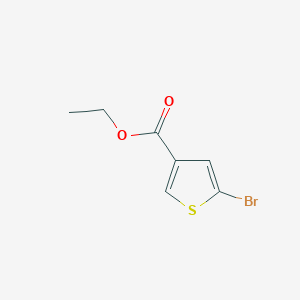
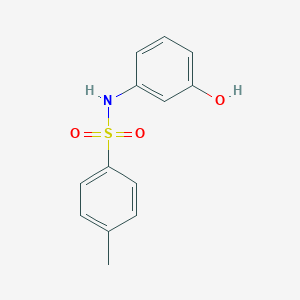
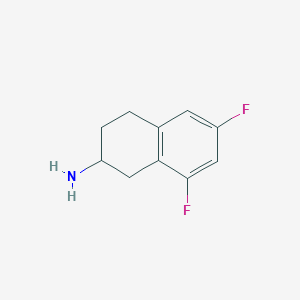
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
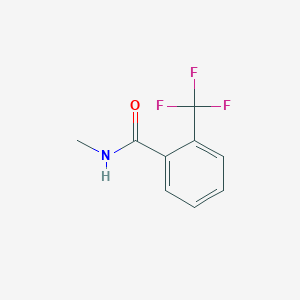
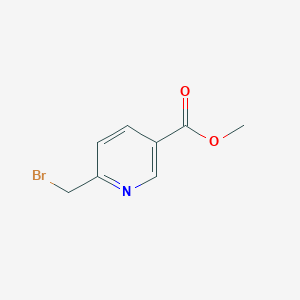
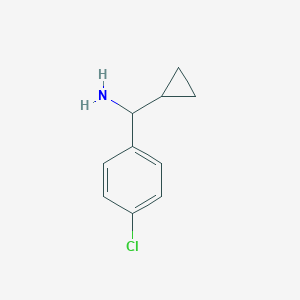
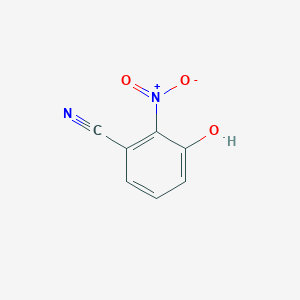
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)
